molecular formula C18H22N4O2 B12227850 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B12227850
M. Wt: 326.4 g/mol
InChI Key: LABPHLUOROUYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Attachment of the Morpholine Group: The morpholine group can be attached via amide bond formation using morpholine and activated carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: A quinazoline derivative with similar structural features and biological activities.

    4-Morpholin-4-yl-piperidine-1-carboxylic acid derivatives:

Uniqueness

4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

piperidin-1-yl-(4-quinazolin-4-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C18H22N4O2/c23-18(21-8-4-1-5-9-21)16-12-22(10-11-24-16)17-14-6-2-3-7-15(14)19-13-20-17/h2-3,6-7,13,16H,1,4-5,8-12H2

InChI Key

LABPHLUOROUYLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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